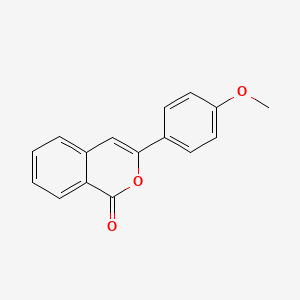

3-(4-Methoxyphenyl)-1h-isochromen-1-one

Description

Structure

3D Structure

Properties

CAS No. |

29910-92-7 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)isochromen-1-one |

InChI |

InChI=1S/C16H12O3/c1-18-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(17)19-15/h2-10H,1H3 |

InChI Key |

LCTOHXUIVJEHSV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 3 4 Methoxyphenyl 1h Isochromen 1 One

Mechanistic Studies of Isochromenone Ring Formation

The construction of the isochromenone core of 3-(4-methoxyphenyl)-1H-isochromen-1-one can be achieved through various synthetic strategies, with electrophilic cyclization and cascade reactions representing two prominent and mechanistically distinct pathways.

Electrophilic cyclization is a powerful tool for the formation of heterocyclic rings. organic-chemistry.org In the context of this compound, a plausible and widely utilized method involves the reaction of homophthalic acid with p-methoxybenzoyl chloride. nih.gov The reaction proceeds through an initial acylation of homophthalic acid by the electrophilic p-methoxybenzoyl chloride. This is followed by an intramolecular electrophilic attack of the newly formed carbonyl group onto the aromatic ring, leading to the formation of the isochromenone ring system. The reaction is typically carried out under reflux conditions. nih.gov

Another general approach to isochromene synthesis involves the electrophilic cyclization of o-(1-alkynyl)arenecarboxaldehydes. While not explicitly detailed for the 4-methoxyphenyl (B3050149) derivative, this methodology provides a versatile route to variously substituted isochromenes under mild conditions using reagents like iodine, bromine, or selenium-containing electrophiles. researchgate.net

A proposed general mechanism for the formation of 3-aryl-1H-isochromen-1-ones via electrophilic cyclization is depicted below:

| Step | Description |

| 1. Acylation | The carboxylic acid group of a substituted benzoic acid derivative (e.g., homophthalic acid) attacks the electrophilic carbonyl carbon of an acyl chloride (e.g., p-methoxybenzoyl chloride). |

| 2. Formation of an Acylium Ion Intermediate | A highly reactive acylium ion or a related activated species is generated. |

| 3. Intramolecular Electrophilic Aromatic Substitution | The acylium ion is attacked by the electron-rich aromatic ring in an intramolecular fashion. |

| 4. Deprotonation and Ring Closure | A proton is lost from the aromatic ring, leading to rearomatization and the formation of the stable isochromenone ring. |

This mechanistic pathway highlights the importance of the electronic nature of the starting materials. The electron-donating methoxy (B1213986) group on the benzoyl chloride can influence the reactivity of the electrophile, while substituents on the homophthalic acid moiety can affect the nucleophilicity of the aromatic ring.

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to complex molecules by combining multiple bond-forming events in a single synthetic operation. nih.gov The synthesis of isochromenone derivatives can be achieved through elegant cascade sequences.

For instance, a silver-catalyzed protocol has been developed for the synthesis of functionalized 3-(1H-isochromen)-chromones. This method involves an initial 6-endo-dig cyclization of o-alkynylbenzaldehydes, followed by a domino C-H alkylation and chromone (B188151) annulation. researchgate.net While this specific example leads to a more complex structure, the initial isochromene formation step is relevant.

Another example of a cascade reaction leading to a related isochromene system is the Er(OTf)3-catalyzed reaction of p-quinone methides with 1,3-dicarbonyl compounds, which can yield 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes. nih.gov These examples underscore the potential for developing cascade pathways to this compound from appropriately designed starting materials.

A general representation of a cascade approach to a 3-aryl-1H-isochromen-1-one is outlined in the following table:

| Starting Materials | Key Transformation | Resulting Bond Formations |

| o-Alkynylbenzoic acid and an aryl halide | Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization | C-C bond (alkyne and aryl halide), C-O bond (ring closure) |

| o-Halobenzoic acid and a terminal alkyne | Sequential coupling and cyclization reactions | C-C bond, C-O bond |

These cascade strategies often rely on transition metal catalysis to orchestrate the sequence of bond-forming events, offering a high degree of control over the final product's structure.

Reactivity Studies and Functionalization of the Isochromenone Core

The isochromenone core of this compound possesses several reactive sites that can be targeted for functionalization. The reactivity is influenced by the inherent electronic properties of the heterocyclic system and the substituents appended to it.

Derivatization of this compound can be envisioned at several positions to modulate its properties. libretexts.org The aromatic rings, both the one fused to the pyranone and the 4-methoxyphenyl substituent, are susceptible to electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing groups.

Furthermore, the methylene (B1212753) group at the C4 position in the corresponding dihydroisocoumarin can be a site for functionalization. For instance, syntheses of 3-substituted 3,4-dihydroisochromen-1-ones have been reported, indicating the feasibility of introducing substituents at the 3-position. researchgate.net

Potential derivatization strategies are summarized in the table below:

| Position | Type of Reaction | Potential Reagents | Expected Product |

| Aromatic Rings | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | HNO3/H2SO4, Br2/FeBr3 | Nitrated or halogenated derivatives |

| C4-Methylene (of dihydro derivative) | Alkylation, Condensation | Alkyl halides, Aldehydes | C4-substituted dihydroisocoumarins |

| Carbonyl Group | Nucleophilic Addition (after reduction) | Grignard reagents, Organolithium reagents | Tertiary alcohols |

These derivatization reactions open avenues for creating a library of compounds based on the this compound scaffold for various applications.

The reactivity of the this compound molecule is significantly influenced by its substituents. The methoxy group on the phenyl ring at the 3-position is an electron-donating group, which activates this ring towards electrophilic substitution, primarily at the ortho and para positions relative to the methoxy group.

The following table summarizes the expected electronic effects of the key functional groups in this compound:

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Methoxy (-OCH3) | 4'-position of the phenyl ring | Electron-donating (by resonance), Electron-withdrawing (by induction) | Activates the phenyl ring towards electrophilic attack |

| Carbonyl (C=O) | 1-position of the isochromenone ring | Electron-withdrawing (by resonance and induction) | Deactivates the fused benzene (B151609) ring towards electrophilic attack and activates the C1 position for nucleophilic attack |

| Ether Oxygen (-O-) | In the isochromenone ring | Electron-donating (by resonance), Electron-withdrawing (by induction) | Influences the electron density of the heterocyclic ring |

Understanding these substituent effects is crucial for predicting the outcome of chemical reactions and for designing synthetic strategies to modify the molecule at specific positions.

Ring-Opening Polymerization of Isochromanones and Analogues

Ring-opening polymerization (ROP) is a versatile method for the synthesis of polyesters and other polymers from cyclic monomers. Isochromanones, the saturated analogues of isochromenones, are potential candidates for ROP.

While specific studies on the ring-opening polymerization of 3-(4-methoxyphenyl)isochroman-1-one (B286410) are not extensively documented, research on the parent 3-isochromanone (B1583819) and its derivatives provides valuable insights. The cationic ring-opening polymerization of 3-isochromanone has been demonstrated to proceed through the formation of a benzyl (B1604629) cationic intermediate. This process can be initiated by strong acids and leads to polymers with a phenylene-methylene repeating unit.

More recently, the radical ring-opening polymerization (rROP) of thionoisochromanone, a sulfur-containing analogue, has been reported. rsc.org This method allows for the formation of degradable polythioesters under free-radical conditions. The mechanism involves the formation of a unique S,S,O-orthoester intermediate that sustains the chain-end radical. rsc.org

The potential for ring-opening polymerization of 3-(4-methoxyphenyl)isochroman-1-one is significant, as the resulting polymers would incorporate the methoxyphenyl substituent, potentially imparting unique properties to the material.

The table below outlines the key features of the ring-opening polymerization of isochromanone analogues:

| Monomer | Polymerization Method | Key Mechanistic Feature | Resulting Polymer |

| 3-Isochromanone | Cationic ROP | Formation of a benzyl cationic intermediate | Polyester with a phenylene-methylene backbone |

| Thionoisochromanone | Radical ROP | Formation of a sustained S,S,O-orthoester radical | Polythioester |

Further research is warranted to explore the ring-opening polymerization of 3-(4-methoxyphenyl)isochroman-1-one and to characterize the properties of the resulting polymers.

Mechanistic Insights into Polymerization Pathways

Cationic Ring-Opening Polymerization (CROP):

Cationic polymerization of lactones is typically initiated by strong acids or Lewis acids. rsc.orgresearchgate.net The mechanism involves the activation of the monomer, making it susceptible to nucleophilic attack. In the case of this compound, the process would likely follow these steps:

Initiation: A cationic initiator, such as a proton (H⁺) from a strong acid, would protonate the exocyclic carbonyl oxygen of the isochromenone ring. This protonation activates the carbonyl group, making the carbonyl carbon more electrophilic.

Propagation: A second monomer molecule then acts as a nucleophile, with its endocyclic oxygen attacking the activated carbonyl carbon of the protonated monomer. This results in the opening of the lactone ring and the formation of a new ester linkage, while regenerating a cationic species at the chain end. This process repeats, leading to the growth of the polymer chain. researchgate.net The propagation proceeds by cleavage of the acyl-oxygen bond.

Anionic Ring-Opening Polymerization (AROP):

Anionic polymerization of lactones is initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. mdpi.comrsc.org The proposed mechanism for this compound would be as follows:

Initiation: A strong nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the lactone ring. This leads to the cleavage of the acyl-oxygen bond and the formation of an open-chain species with an alkoxide at one end.

Propagation: The newly formed alkoxide anion is a potent nucleophile and attacks the carbonyl carbon of another monomer molecule. This ring-opening process continues, propagating the polymer chain. libretexts.org

The choice of initiator and reaction conditions would be crucial in controlling the polymerization and the properties of the resulting polymer.

Formation of Polymeric Materials

The ring-opening polymerization of this compound would yield a polyester. The repeating unit of this polymer would be an ester derived from the opened isochromenone ring, retaining the 4-methoxyphenyl substituent. The resulting polymer would be a type of aromatic polyester, and its properties would be influenced by the rigid aromatic backbone and the pendant methoxyphenyl groups.

The incorporation of aromatic and substituted aromatic groups into the polymer backbone can significantly impact the material's properties. For instance, the presence of the phenyl and methoxyphenyl groups would likely increase the glass transition temperature (Tg) of the polymer, making it more rigid and potentially imparting liquid crystalline properties.

Table 1: Potential Properties of Poly(3-(4-methoxyphenyl)-isochromen-1-one)

| Property | Expected Characteristic | Rationale |

| Thermal Stability | High | The presence of aromatic rings in the polymer backbone generally enhances thermal stability. |

| Solubility | Soluble in common organic solvents | The methoxy group and the ester linkages may enhance solubility in solvents like chloroform, and THF. |

| Mechanical Properties | Potentially high tensile strength and modulus | The rigid aromatic backbone would contribute to the mechanical strength of the material. |

| Optical Properties | Potentially fluorescent | The chromophoric methoxyphenyl and isocoumarin-derived units could impart fluorescent properties to the polymer. |

It is important to note that the actual polymerization behavior and material properties would need to be determined experimentally. The reactivity of the isochromenone ring and potential side reactions could influence the success of the polymerization and the final characteristics of the polymeric material.

Computational and Theoretical Chemistry Studies of 3 4 Methoxyphenyl 1h Isochromen 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure and geometry of molecules. By approximating the exchange-correlation energy, DFT calculations can achieve a high level of accuracy that is often comparable to experimental results. Common approaches involve the use of hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p), to optimize the molecular geometry.

Experimental data from X-ray crystallography for 3-(4-Methoxyphenyl)-1H-isochromen-1-one reveals that the isochromene ring system is nearly planar. The crystal structure shows two independent molecules in the asymmetric unit, with the dihedral angles between the planar isochromene system and the methoxybenzene ring being 2.63(3)° and 0.79(3)°. A DFT-optimized structure would be expected to closely reproduce these experimental parameters, confirming the planarity and the relative orientation of the aromatic systems. A related saturated compound, 3-(4-methoxyphenyl)isochroman-1-one (B286410), shows a more twisted heterocyclic ring, highlighting the structural influence of the double bond in the isochromenone core. nih.gov

A comparison of key geometric parameters from X-ray diffraction data with typical values obtained from DFT calculations for similar structures demonstrates the predictive power of this theoretical approach.

Table 1: Selected Experimental and Representative Theoretical Bond Lengths (Å) and Angles (°) for this compound Note: Theoretical values are representative and depend on the specific computational method and basis set used.

¹Experimental data derived from crystallographic information.

Beyond molecular geometry, DFT is used to analyze the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For similar aromatic compounds, this gap typically falls in the range of 3-5 eV. niscpr.res.in

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen and the methoxy (B1213986) group oxygen, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the aromatic protons.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical vibrational and electronic spectra can be simulated to aid in the assignment of experimental results.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies is obtained. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. sphinxsai.com The calculations also provide the intensity of each vibrational mode, allowing for the simulation of the entire spectrum. elixirpublishers.com This allows for the unambiguous assignment of key vibrational bands, such as the characteristic lactone C=O stretch (expected ~1720-1750 cm⁻¹), the C=C stretch of the enone system, and various C-O and aromatic C-H stretching and bending modes. researchgate.netlongdom.org

Electronic Transitions: The electronic absorption properties, typically measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states. The calculations yield the excitation energy (which corresponds to the absorption wavelength, λ_max) and the oscillator strength (which relates to the intensity of the absorption band). For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the conjugated aromatic rings and the carbonyl group. niscpr.res.in TD-DFT can help assign these transitions and understand how the molecular structure influences the absorption profile. researchgate.netnih.gov

Molecular Modeling and Docking Studies (In Silico, Non-Clinical)

Molecular modeling techniques extend beyond quantum mechanics to simulate the behavior of molecules in more complex environments, such as in the presence of a biological macromolecule.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships.

While specific docking studies for this compound are not extensively reported, the isocoumarin (B1212949) scaffold is present in many natural products with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Potential protein targets for this compound could include enzymes like kinases, proteases, or cyclooxygenases (COX).

A typical docking study involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and generating a low-energy 3D conformer of the ligand.

Docking Simulation: Using software like AutoDock or Schrödinger to systematically sample different orientations and conformations of the ligand within the protein's active site.

Scoring and Analysis: Each pose is assigned a score (e.g., binding energy in kcal/mol) that estimates the binding affinity. The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues.

For this compound, the carbonyl oxygen could act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic and π-π stacking interactions within a protein's binding pocket.

Conformational Analysis: This involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the C3-C11 single bond connecting the isochromenone core to the methoxyphenyl ring. A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. This analysis identifies the lowest-energy (most stable) conformation and the energy barriers to rotation, which influences how the molecule can adapt its shape to fit into a receptor's active site.

Molecular Dynamics (MD): MD simulations provide a dynamic view of molecular behavior by simulating the movements of atoms over time. By solving Newton's equations of motion for a system of atoms, MD can model the flexibility of the ligand and the protein, as well as the role of solvent molecules. An MD simulation of a ligand-protein complex, generated from a docking study, can be used to assess the stability of the predicted binding pose. If the ligand remains stably bound in the active site throughout the simulation (typically lasting for nanoseconds to microseconds), it provides greater confidence in the docking result. MD simulations also reveal detailed information about the dynamics of key interactions and conformational changes that occur upon binding.

Analysis of Ring Strain Energy and Stability

Ring Strain Energy (RSE) is a measure of the destabilization of a cyclic molecule due to unfavorable bond angles, eclipsing interactions (torsional strain), and transannular interactions. Computational methods can be used to quantify this strain. mdpi.com

A common method for calculating RSE is through the use of homodesmotic reactions. researchgate.net These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. For the isochromenone ring, one could devise a reaction where the cyclic molecule is "broken" into smaller, acyclic, and strain-free fragments that contain the same types of bonds. The enthalpy change of this reaction, calculated computationally, corresponds to the RSE. osti.gov

Mechanistic Investigations through Computational Simulations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms that lead to the formation of molecules like this compound. While direct computational studies on this specific molecule are not extensively documented in the literature, mechanistic investigations of analogous 3-aryl-isochromen-1-one syntheses provide significant insights. These theoretical studies help to map out potential energy surfaces, identify key intermediates and transition states, and rationalize the catalytic cycles involved in their formation.

One of the most powerful methods for synthesizing 3-aryl-isochromen-1-ones involves the palladium-catalyzed oxidative coupling of benzoic acids with vinylarenes. Computational simulations have been instrumental in detailing the catalytic cycle for this type of transformation. A widely accepted mechanism, supported by DFT calculations on model systems, involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle.

A plausible Pd(0)/Pd(II) catalytic cycle for the formation of this compound from 2-iodobenzoic acid and 4-methoxystyrene (B147599) is outlined below. This mechanism is based on computational studies of similar palladium-catalyzed C-H activation and annulation reactions uniba.it. The cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex.

The key steps, along with hypothetical relative free energies calculated by DFT for analogous systems, are:

Oxidative Addition: The cycle initiates with the oxidative addition of a starting material, such as an ortho-halo-substituted benzoic acid, to a Pd(0) species. This is often the rate-determining step in the catalytic cycle nih.gov.

Carbopalladation: This is followed by the insertion of the vinylarene (e.g., 4-methoxystyrene) into the Pd-aryl bond.

C-H Activation/Cyclization: An intramolecular C-H activation at the ortho position of the benzoic acid moiety leads to the formation of a palladacycle intermediate.

Reductive Elimination: The final step is the reductive elimination of the desired isocoumarin product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Below is a data table representing the hypothetical relative free energies (ΔG) for the intermediates and transition states (TS) in a model palladium-catalyzed synthesis of a 3-aryl-isochromen-1-one, based on values reported for similar catalytic systems.

| Step | Species | Description | Hypothetical Relative Free Energy (kcal/mol) |

|---|---|---|---|

| - | Reactants + Pd(0) | Initial State | 0.0 |

| 1 | TS1 | Oxidative Addition Transition State | +22.5 |

| - | Intermediate 1 | Aryl-Pd(II) Complex | -5.0 |

| 2 | TS2 | Carbopalladation Transition State | +15.7 |

| - | Intermediate 2 | Post-Carbopalladation Intermediate | -12.3 |

| 3 | TS3 | C-H Activation/Cyclization Transition State | +18.9 |

| - | Intermediate 3 | Palladacycle Intermediate | -25.1 |

| 4 | TS4 | Reductive Elimination Transition State | +10.2 |

| - | Product + Pd(0) | Final State | -35.8 |

Another well-established route to the precursors of 3-aryl-isochromen-1-ones is the Sonogashira cross-coupling reaction, which is often followed by an acid- or metal-catalyzed cyclization. Computational studies using DFT have extensively modeled the Sonogashira reaction nih.govresearchgate.netlibretexts.org. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. The oxidative addition of the aryl halide to the Pd(0) catalyst is generally considered the rate-determining step nih.gov.

Following the formation of the 2-alkynylbenzoate precursor, an acid-catalyzed 6-endo-dig cyclization can yield the isocoumarin. Theoretical studies on similar cycloisomerization reactions suggest that the reaction proceeds through the activation of the alkyne by a proton or Lewis acid, followed by the nucleophilic attack of the carboxylic acid oxygen organic-chemistry.org. The calculated energy barriers for these steps help to understand the reaction kinetics and the influence of different catalysts and substituents.

The table below summarizes the key steps and hypothetical activation energies for an acid-catalyzed cyclization of a 2-alkynylbenzoic acid to a 3-aryl-isochromen-1-one, based on computational studies of similar reactions.

| Step | Description | Hypothetical Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| 1 | Protonation of the alkyne | +12.8 |

| 2 | Nucleophilic attack of the carboxylic acid | +8.5 |

| 3 | Deprotonation to yield the final product | -5.2 |

These computational models, while not specific to this compound, provide a robust framework for understanding the mechanistic intricacies of its synthesis. They highlight the critical roles of catalysts, the relative stabilities of intermediates, and the energy barriers of transition states, all of which are crucial for optimizing reaction conditions and developing new synthetic methodologies.

Biological Activities and Mechanistic Investigations of 3 4 Methoxyphenyl 1h Isochromen 1 One and Its Derivatives Non Clinical Focus

Evaluation of In Vitro Biological Activities

Derivatives of 3-phenyl-1H-isochromen-1-one have been synthesized and evaluated for several key biological activities in laboratory settings. These studies provide foundational insights into their potential therapeutic applications.

Antioxidant Activity Studies

The antioxidant potential of a series of 3-phenyl-1H-isochromen-1-one analogues has been investigated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov In these studies, several synthesized compounds demonstrated significantly higher antioxidant activity compared to the standard antioxidant, ascorbic acid. nih.gov

Notably, compounds with specific substitutions on the 3-phenyl ring exhibited potent radical scavenging capabilities. For instance, analogues with hydroxyl and methoxy (B1213986) groups on the phenyl ring were found to be particularly effective. Research has identified several compounds within this class that show 7- to 16-fold more potent antioxidant activity than ascorbic acid. nih.gov The structure-activity relationship (SAR) studies suggest that the position and nature of the substituent groups on the phenyl ring are crucial for the antioxidant capacity of these molecules. nih.gov

| Compound | Substituent on 3-Phenyl Ring | DPPH Scavenging Activity (IC₅₀ in µM) | Relative Potency vs. Ascorbic Acid |

|---|---|---|---|

| Analogue 1 | 4-Methoxy (Target Compound) | Data Not Specifically Isolated in Source | N/A |

| Analogue 2 | 4-Hydroxy | Potent | ~7-16 fold higher |

| Analogue 3 | 3,4-Dimethoxy | Potent | ~7-16 fold higher |

| Analogue 4 | 2,4-Dihydroxy | Highly Potent | ~7-16 fold higher |

| Ascorbic Acid (Standard) | N/A | Less Potent than Analogues | 1x |

Antiplatelet Activity Investigations

The same series of 3-phenyl-1H-isochromen-1-one analogues has been evaluated for its ability to inhibit platelet aggregation induced by arachidonic acid (AA). nih.gov Platelet aggregation is a critical process in thrombosis, and its inhibition is a key strategy for preventing cardiovascular events. nih.gov

The investigation revealed that nearly all tested analogues exhibited potent antiplatelet activity. nih.gov Several of these compounds were found to be approximately seven times more active than aspirin, a widely used antiplatelet drug. nih.govnih.gov The potent activity of these compounds is attributed to their ability to interfere with the arachidonic acid cascade, a key pathway in platelet activation. nih.govnih.gov

| Compound | Substituent on 3-Phenyl Ring | Inhibition of AA-Induced Platelet Aggregation (IC₅₀ in µM) | Relative Potency vs. Aspirin |

|---|---|---|---|

| Analogue 1 | 4-Methoxy (Target Compound) | Potent | ~7 fold higher |

| Analogue 2 | 4-Hydroxy | Potent | ~7 fold higher |

| Analogue 3 | 4-Chloro | Highly Potent | ~7 fold higher |

| Analogue 4 | 4-Nitro | Potent | ~7 fold higher |

| Aspirin (Standard) | N/A | Less Potent than Analogues | 1x |

Enzymatic Inhibition Studies (e.g., COX-1)

The antiplatelet effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. nih.govlitfl.com The COX-1 enzyme is responsible for converting arachidonic acid into prostaglandins, which are precursors to thromboxane (B8750289) A2, a potent platelet aggregator. litfl.com

While direct enzymatic assays on 3-(4-methoxyphenyl)-1H-isochromen-1-one were not detailed in the primary literature, the potent inhibition of arachidonic acid-induced platelet aggregation strongly suggests that the mechanism of action involves the inhibition of the COX-1 enzyme. nih.gov In silico molecular docking studies have been performed to validate this hypothesis, showing that these isochromenone analogues can fit into the active site of the COX-1 enzyme, thereby inhibiting its function. nih.govnih.gov This interaction prevents the binding of arachidonic acid, thus halting the downstream signaling that leads to platelet aggregation. nih.gov

Other Reported Bioactivities of Isochromenones (e.g., anti-inflammatory, antibacterial)

The broader class of isochromenones and isocoumarins has been investigated for a variety of other biological activities.

Anti-inflammatory Activity : Several natural and synthetic isocoumarins have demonstrated significant anti-inflammatory properties. nih.gov Studies on macrophage cell lines (J774A.1) have shown that certain oxygenated isocoumarins can inhibit the production of nitric oxide (NO), a key inflammatory mediator, when stimulated by lipopolysaccharide (LPS). nih.govmdpi.com The anti-inflammatory effect is often linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. mdpi.com

Antibacterial Activity : The isochromenone scaffold and related flavonoid structures have been evaluated for their potential as antibacterial agents. nih.gov For example, certain chromanone derivatives have shown moderate to excellent activity against various pathogenic bacterial strains. nih.gov Similarly, some natural isoflavones have displayed good antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The proposed mechanism of antibacterial action involves the disruption of bacterial cell membranes. mdpi.comnih.gov

Elucidation of Molecular and Cellular Mechanisms of Action (Non-Human Data)

Understanding the molecular and cellular mechanisms through which this compound and its derivatives exert their biological effects is crucial for their further development.

Cellular Pathway Modulation

The biological activities of isochromenones are a result of their interaction with and modulation of specific cellular pathways.

Arachidonic Acid Pathway : The primary mechanism for the antiplatelet activity of 3-phenyl-1H-isochromen-1-one derivatives is the inhibition of the arachidonic acid pathway. nih.gov By blocking the COX-1 enzyme, these compounds prevent the synthesis of thromboxane A2, a critical mediator for platelet aggregation and vasoconstriction. nih.govlitfl.com This targeted inhibition explains the potent effects observed in in vitro platelet aggregation assays. nih.gov

Inflammatory Signaling Pathways : The anti-inflammatory effects of related isocoumarins are mediated by their ability to downregulate key inflammatory pathways in immune cells like macrophages. mdpi.com Specifically, they have been shown to suppress the expression of iNOS and COX-2 proteins upon inflammatory stimulation. nih.govmdpi.com This leads to a decrease in the production of pro-inflammatory molecules such as nitric oxide and prostaglandins, thereby mitigating the inflammatory response. mdpi.com

Bacterial Cell Integrity : The antibacterial action of related compounds is believed to stem from their ability to compromise the structural integrity of bacterial cells. nih.gov This can involve damaging the cell wall and cell membrane, leading to the leakage of intracellular components and ultimately, bacterial cell death. nih.gov Furthermore, some flavonoids have been shown to inhibit the activity of essential intracellular enzymes in bacteria, contributing to their antimicrobial effect. nih.gov

Receptor Binding Profiling

The specific receptor binding profile for this compound is not extensively detailed in publicly available research. However, studies on structurally related isochroman (B46142) scaffolds suggest potential interactions with specific receptors. For instance, a series of isochroman-4-one (B1313559) hybrids bearing an arylpiperazine moiety were designed and synthesized as novel α1-adrenergic receptor antagonists. nih.gov Biological evaluations of these compounds demonstrated that several derivatives possessed potent α1-adrenergic receptor antagonistic activity, leading to in vitro vasodilation. nih.gov This suggests that the isochroman core, a close structural relative of the isochromenone scaffold, can be directed to interact with specific G-protein coupled receptors. Further comprehensive screening and binding assays are necessary to elucidate the direct receptor interactions of this compound and its derivatives.

Target Identification and Validation

While the precise molecular targets of this compound are still under investigation, research into the biological activities of the broader class of 3-phenyl-1H-isochromen-1-ones has pointed towards potential enzymatic targets. Studies have identified this class of compounds as potent antioxidant and antiplatelet agents. researchgate.netnih.gov The antiplatelet activity, in particular, suggests a possible interaction with enzymes involved in the arachidonic acid cascade. researchgate.netnih.gov

Based on the known mechanisms of antiplatelet agents, potential targets for this class of compounds could include cyclooxygenase-1 (COX-1), an enzyme critical for the synthesis of thromboxane A2, which is a potent promoter of platelet aggregation. researchgate.net The investigation into the inhibition of arachidonic acid (AA)-induced platelet aggregation by these compounds further supports the hypothesis that enzymes in this pathway are likely targets. researchgate.netnih.gov Validation of these potential targets would require further enzymatic assays and molecular modeling studies to confirm direct binding and inhibition.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies on 3-phenyl-1H-isochromen-1-one derivatives have provided valuable insights into the structural requirements for their biological activities, particularly as antioxidant and antiplatelet agents. researchgate.netnih.gov These studies have systematically explored how modifications to both the isochromenone scaffold and the 3-phenyl substituent impact potency and selectivity.

Systematic Modification of the Isochromenone Scaffold

Systematic modifications of the 3-phenyl-1H-isochromen-1-one scaffold have primarily focused on the substitution patterns of the phenyl ring at the 3-position. A study that synthesized a series of analogues revealed that the nature and position of substituents on this phenyl ring are critical determinants of antioxidant and antiplatelet activity. researchgate.netnih.gov

The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the phenyl ring was found to be particularly important for antioxidant activity. researchgate.netnih.gov For example, compounds with hydroxyl substitutions on the phenyl ring demonstrated significantly higher antioxidant potency compared to the unsubstituted parent compound. researchgate.net

For antiplatelet activity, a range of substitutions on the phenyl ring were shown to be effective. The following table summarizes the antiplatelet activity of selected 3-phenyl-1H-isochromen-1-one derivatives, highlighting the impact of different substituents.

| Compound | Substituent on 3-phenyl ring | AA-induced Antiplatelet Activity (% inhibition at 100 µg/mL) |

|---|---|---|

| 1 | 4-OH | 95.3 ± 1.8 |

| 2 | 4-OCH3 | 85.7 ± 2.1 |

| 3 | 3,4-di-OCH3 | 92.1 ± 1.5 |

| 4 | 2-Cl | 88.4 ± 1.9 |

| 5 | 4-F | 82.3 ± 2.5 |

| Aspirin (Control) | - | 75.6 ± 2.3 |

Influence of the 4-Methoxyphenyl (B3050149) Substituent on Activity

The 4-methoxyphenyl substituent at the 3-position of the isochromenone scaffold has been shown to be a key contributor to the biological activity of these compounds. researchgate.netnih.gov In studies comparing a variety of substituted analogues, the 4-methoxy derivative consistently demonstrated significant antioxidant and antiplatelet effects.

Specifically, in antioxidant assays using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method, the presence of the 4-methoxy group resulted in potent radical scavenging activity. researchgate.net This is attributed to the electron-donating nature of the methoxy group, which can stabilize the phenoxy radical formed during the scavenging process.

The following table presents a comparison of the antioxidant activity of this compound with other selected analogues.

| Compound | Substituent on 3-phenyl ring | DPPH Radical Scavenging Activity (IC50 in µM) |

|---|---|---|

| 1 | 4-OH | 5.8 ± 0.5 |

| 2 | 4-OCH3 | 12.5 ± 1.1 |

| 3 | 3,4-di-OCH3 | 7.2 ± 0.8 |

| 4 | H (unsubstituted) | 25.3 ± 2.2 |

| Ascorbic Acid (Control) | - | 9.8 ± 0.9 |

Advanced Spectroscopic and Structural Characterization Techniques for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural verification of 3-(4-Methoxyphenyl)-1H-isochromen-1-one in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Detailed Structural Elucidation

The ¹H NMR spectrum is expected to show distinct signals for the protons on the isocoumarin (B1212949) core and the 4-methoxyphenyl (B3050149) substituent. The protons of the fused benzene (B151609) ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm, with multiplicities determined by their coupling to adjacent protons. A characteristic singlet for the vinyl proton at the C4 position of the isochromenone ring is anticipated. The 4-methoxyphenyl group would exhibit a typical AA'BB' system, with two doublets in the aromatic region, and a sharp singlet for the methoxy (B1213986) (-OCH₃) protons around δ 3.8 ppm.

The ¹³C NMR spectrum would complement this data, showing a signal for the lactone carbonyl carbon (C1) at a downfield shift (typically >160 ppm). Resonances for the other sp²-hybridized carbons of the aromatic and heterocyclic rings would appear in the δ 100-150 ppm range, while the methoxy carbon would be observed at approximately δ 55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment | Chemical Shift (δ, ppm) |

| Ar-H (isocoumarin) | 7.0 - 8.5 (m) | C=O (lactone) | ~162 |

| C4-H (vinyl) | ~6.5 (s) | Ar-C (quaternary) | 120 - 150 |

| Ar-H (methoxyphenyl) | 6.9 - 7.8 (d, 2H each) | Ar-CH | 114 - 135 |

| -OCH₃ | ~3.8 (s, 3H) | -OCH₃ | ~55 |

Mechanistic Probing via in situ NMR

In situ NMR spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time directly within an NMR tube. This method allows for the observation of reactants, intermediates, products, and byproducts as they evolve, providing critical data for kinetic analysis and mechanistic elucidation.

While specific in situ NMR studies on the synthesis of this compound have not been reported in the surveyed literature, the technique is well-suited for investigating its formation. The synthesis typically involves the condensation of homophthalic acid with p-methoxybenzoyl chloride nih.gov. By conducting this reaction within an NMR spectrometer, one could:

Track Reaction Kinetics: Measure the rate of consumption of starting materials and the formation of the isocoumarin product by integrating their respective NMR signals over time.

Identify Intermediates: Detect transient species that may not be isolable, offering direct evidence for the proposed reaction pathway.

Optimize Reaction Conditions: Rapidly assess the impact of varying temperature, catalysts, or reagents on reaction rate and yield.

This approach provides a detailed molecular-level view of the reaction dynamics, which is crucial for understanding the underlying mechanism and improving synthetic protocols.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, yielding precise atomic coordinates, bond lengths, bond angles, and details of the three-dimensional packing in the crystal lattice.

Determination of Absolute Stereochemistry

The concept of absolute stereochemistry applies to chiral molecules, which are non-superimposable on their mirror images. The molecule this compound is achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, the determination of its absolute stereochemistry is not applicable. X-ray crystallography, however, unambiguously confirms its covalent structure and provides a detailed picture of its conformation in the solid state. For chiral derivatives, X-ray diffraction would be the definitive method for assigning the absolute configuration of each stereocenter.

Analysis of Intermolecular Interactions and Crystal Packing

Crystallographic studies on this compound reveal detailed information about its solid-state architecture nih.gov. The analysis shows that the asymmetric unit contains two crystallographically independent molecules of similar geometry. The isochromene ring system is nearly planar, and the methoxybenzene ring is twisted relative to it. The dihedral angles between the mean planes of the isochromene and methoxybenzene rings are reported as 2.63(3)° and 0.79(3)° in the two independent molecules nih.gov. This near-coplanarity suggests a degree of electronic conjugation between the two ring systems.

Table 2: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂O₃ |

| Formula Weight | 252.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.5949 (15) |

| b (Å) | 11.8464 (11) |

| c (Å) | 15.1824 (14) |

| β (°) | 117.838 (2) |

| Volume (ų) | 2480.2 (4) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 290 (2) |

Advanced Mass Spectrometry for Complex Mixture Analysis and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions.

For this compound, HRMS would confirm its molecular formula, C₁₆H₁₂O₃, by matching the experimentally measured exact mass of the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺, [M+Na]⁺) to the calculated theoretical mass. Electron Ionization Mass Spectrometry (EIMS) studies on this compound and related 3-substituted isocoumarins have been reported, confirming the molecular ion and elucidating fragmentation patterns jcsp.org.pk.

The molecular ion peak for this compound is observed at m/z 252, corresponding to its molecular weight jcsp.org.pk. The fragmentation pattern provides structural information. Key fragmentation pathways observed for 3-aryl isocoumarins include jcsp.org.pk:

Loss of CO: A common fragmentation for lactones, leading to a fragment ion at m/z 224.

Cleavage of the substituent: Loss of the substituted phenyl radical can yield an isocoumarin ion at m/z 145. This ion can further lose a molecule of CO to produce a fragment at m/z 117 jcsp.org.pk.

When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. This is particularly useful for reaction monitoring, where small aliquots of a reaction mixture can be analyzed over time to track the formation of the desired product and identify any impurities or byproducts, complementing the data obtained from in situ NMR.

Vibrational and Electronic Spectroscopy for Mechanistic Insights (e.g., IR, Raman, UV-Vis)

Vibrational and electronic spectroscopy are powerful tools for elucidating the mechanisms of chemical reactions by providing information about the structural and electronic properties of molecules in their ground and excited states. For the compound this compound, these techniques can offer significant insights into its reactivity, particularly in photochemical processes. Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to monitor the transformation of reactants, identify transient reactive intermediates, and characterize the nature of electronic excited states.

The isocoumarin scaffold is known to participate in photochemical reactions, which may include electrocyclic ring-opening to form transient ketenoaldehydes or photodimerization. researchgate.net Such transformations inherently involve short-lived reactive intermediates and specific excited states whose characterization is crucial for a complete mechanistic understanding.

Characterization of Reactive Intermediates

The photochemical reactivity of isocoumarins suggests the formation of various reactive intermediates. researchgate.net While direct spectroscopic studies on the reactive intermediates of this compound are not extensively documented, the principles of vibrational spectroscopy (IR and Raman) provide a framework for how such species could be characterized.

Time-resolved IR (TRIR) and resonance Raman spectroscopy are particularly well-suited for detecting and identifying the structure of short-lived intermediates. For instance, if the photolysis of this compound were to proceed through a ring-opened ketene intermediate, TRIR spectroscopy would be expected to show a characteristic and very intense absorption band for the ketene functional group, typically in the range of 2100–2150 cm⁻¹. The disappearance of the lactone carbonyl stretching frequency, a prominent feature in the ground state IR spectrum of the parent molecule, would accompany this.

Similarly, if radical intermediates were formed, for example, through homolytic cleavage or electron transfer processes, Raman spectroscopy could be a valuable tool for their detection. The vibrational frequencies of radical species are often shifted compared to their closed-shell parent molecules due to changes in bond order and electronic structure. These shifts can be predicted using computational chemistry and then compared with experimental transient Raman spectra.

The table below outlines hypothetical reactive intermediates that could be formed from this compound and the potential spectroscopic signatures in their vibrational spectra that could be used for their characterization.

| Hypothetical Reactive Intermediate | Key Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Notes |

| Ring-opened ketene | C=C=O | 2100 - 2150 (very strong) | Not typically strong | Accompanied by the loss of the lactone C=O stretch. |

| Diradical species | - | - | Shifted aromatic and C-O modes | Detection is challenging; may require resonance enhancement. |

| Radical cation/anion | C=O, C=C | Shift in C=O and aromatic ring modes | Shift in C=O and aromatic ring modes | Changes in vibrational frequencies due to altered bond orders upon ionization. |

Table 1. Hypothetical Reactive Intermediates and Their Potential Vibrational Spectroscopic Signatures.

This table is generated based on known spectroscopic data for functional groups and the principles of vibrational spectroscopy as applied to potential photochemical reaction pathways of isocoumarins. The exact frequencies would require specific experimental determination or high-level computational modeling.

Excited State Studies

The study of the excited states of this compound is fundamental to understanding its photochemistry and photophysics. UV-Vis absorption and fluorescence spectroscopy provide primary information about the electronic transitions and the emissive properties of the molecule. The crystal structure of this compound has been reported, confirming a nearly planar conformation between the isochromene ring system and the methoxybenzene ring, which has implications for its electronic structure. nih.govresearchgate.net

The UV-Vis absorption spectrum is dictated by the chromophore, which in this case is the extended π-system of the 3-aryl-1H-isochromen-1-one core. Studies on similar 3-substituted isocoumarin derivatives have shown absorption maxima in the ultraviolet region, which are attributed to π → π* transitions. researchgate.net The presence of the 4-methoxyphenyl group, an electron-donating substituent, is expected to influence the energy of these transitions.

Fluorescence spectroscopy can reveal information about the lowest singlet excited state (S₁). Some 3-substituted isocoumarin derivatives are known to be fluorescent. researchgate.net The fluorescence emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift) and provides insights into the geometry and electronic structure of the S₁ state.

Transient absorption spectroscopy is a powerful technique to study the properties of excited states. In a pump-probe experiment, an initial laser pulse (pump) excites the molecule to a higher electronic state. A second, delayed pulse (probe) monitors the changes in absorption as the excited state evolves. This allows for the determination of excited-state lifetimes and the observation of new absorption bands corresponding to transitions from the initially populated excited state to higher excited states (excited-state absorption, ESA). It can also reveal the kinetics of processes such as intersystem crossing to triplet states or non-radiative decay pathways.

The table below summarizes the key electronic spectroscopic data and parameters that are relevant for the study of the excited states of this compound, with expected values based on related isocoumarin derivatives. researchgate.net

| Spectroscopic Parameter | Technique | Typical Range for 3-Aryl-1H-isochromen-1-ones | Information Gained |

| Absorption Maximum (λmax) | UV-Vis Spectroscopy | 300 - 350 nm | Energy of the S₀ → Sn electronic transition. |

| Molar Absorptivity (ε) | UV-Vis Spectroscopy | 10,000 - 50,000 M⁻¹cm⁻¹ | Probability of the electronic transition. |

| Emission Maximum (λem) | Fluorescence Spectroscopy | 350 - 450 nm | Energy of the S₁ → S₀ radiative transition. |

| Fluorescence Quantum Yield (Φf) | Fluorescence Spectroscopy | Varies (e.g., 0.1 - 0.5) | Efficiency of the fluorescence process. |

| Fluorescence Lifetime (τf) | Time-Resolved Fluorescence | Nanoseconds (ns) | Rate of decay of the S₁ state. |

| Excited-State Absorption | Transient Absorption | Wavelength dependent | Transitions from S₁ or T₁ to higher excited states. |

Table 2. Key Electronic Spectroscopy Parameters for Excited State Studies.

The values presented in this table are illustrative and based on published data for structurally related 3-substituted isocoumarin derivatives. researchgate.net Specific values for this compound would require experimental measurement.

Applications As a Synthetic Scaffold in Chemical Biology and Drug Discovery Research

Design and Synthesis of Novel Chemical Libraries Based on the Isochromenone Scaffold

The isochromenone framework is a key starting point for generating novel chemical libraries. These libraries are collections of structurally related compounds that can be screened for biological activity, aiding in the discovery of new therapeutic agents. The synthesis of such libraries often begins with a central scaffold like 3-(4-Methoxyphenyl)-1H-isochromen-1-one, which can be systematically modified to create a wide array of derivatives. nih.govnih.gov

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure of a known active compound to discover new, structurally distinct molecules with similar or improved biological activities. kuleuven.beresearchgate.net This approach is particularly useful for overcoming issues with existing scaffolds, such as metabolic instability or poor pharmacokinetic properties. rsc.org In the context of the isochromenone scaffold, scaffold hopping could involve replacing the isochromenone ring system with other heterocyclic structures while retaining key pharmacophoric features, such as the spatial arrangement of the methoxyphenyl group. researchgate.netunica.it This can lead to the identification of novel chemotypes with desired biological functions.

The concept of "chemical space" encompasses all possible molecules and their properties. eg.org Starting with a scaffold like this compound, chemists can explore the surrounding chemical space by introducing a variety of substituents at different positions on the isochromenone ring and the pendant methoxyphenyl group. nih.govresearchgate.net This exploration is crucial for understanding structure-activity relationships (SAR), which dictate how changes in a molecule's structure affect its biological activity. dundee.ac.uk The goal is to systematically map out the chemical space around the initial scaffold to identify regions that correspond to potent and selective biological activity. eg.orgnih.gov

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in living systems. mskcc.org The isochromenone scaffold can be adapted for the development of such probes. By incorporating reporter groups, such as fluorescent tags or biotin, onto the this compound structure, researchers can create tools to visualize and track biological processes in real-time. rsc.org The development of these probes often involves iterative cycles of design, synthesis, and biological evaluation to achieve the desired specificity and sensitivity for the target of interest. mskcc.orgnih.gov

Strategies for Scaffold Diversification and Optimization for Specific Research Goals

To tailor the isochromenone scaffold for specific biological targets, various diversification and optimization strategies are employed. nih.gov This can involve the introduction of a wide range of functional groups to modulate properties such as solubility, cell permeability, and target-binding affinity. For instance, late-stage functionalization techniques allow for the modification of complex molecules, like derivatives of this compound, in the final steps of a synthesis, enabling the rapid generation of diverse analogs for biological screening. nih.gov

| Strategy | Description | Potential Outcome |

| Substituent Modification | Altering the groups attached to the core scaffold. | Improved potency, selectivity, or pharmacokinetic properties. |

| Ring Modification | Changing the size or type of the heterocyclic ring. | Novel intellectual property, altered physical properties. |

| Linker Variation | Modifying the connection between different parts of the molecule. | Optimized spatial arrangement for target binding. |

Potential Role in Material Science Research (Non-Property Focused)

While the primary focus of isochromenone scaffolds has been in the life sciences, their structural characteristics suggest potential applications in material science. The rigid, planar nature of the isochromenone ring system could be leveraged in the design of novel organic materials. For example, derivatives of this compound could serve as building blocks for the synthesis of larger, more complex molecular architectures with unique structural properties. Their ability to be functionalized at various positions allows for the tuning of their assembly into supramolecular structures.

Future Research Directions and Unexplored Avenues

The isochromenone scaffold, a core component of numerous natural products and pharmacologically active compounds, continues to be a fertile ground for chemical and biological exploration. The specific derivative, 3-(4-Methoxyphenyl)-1H-isochromen-1-one, serves as a key representative of this class, and its future research promises significant advancements. The following sections outline prospective research avenues that could unlock the full potential of this and related isochromenone structures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-1H-isochromen-1-one, and what reaction conditions are critical for optimal yields?

- Methodological Answer : The compound is synthesized via cyclization reactions using precursors like 2-alkynylbenzoates or bromoacetyl derivatives. Key conditions include:

- Catalysis : Silver triflate/p-toluenesulfonic acid (p-TSA) co-catalysis under reflux in dichloromethane (reaction time: 2–7 hours) .

- Solvent Systems : Tetrahydrofuran (THF) or ethanol for dissolving reactants and promoting cyclization .

- Temperature Control : Reactions typically proceed at 60–80°C, with yields ranging from 72% to 90% depending on substituent effects .

Q. How is the crystal structure of this compound determined, and what structural insights are critical for its reactivity?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis (monoclinic, space group ) reveals two independent molecules per asymmetric unit. The isochromenone ring is planar (max deviation: 0.024 Å), with dihedral angles of 2.63° and 0.79° relative to the methoxyphenyl group .

- Software : SHELXL for refinement (R-factor: 0.045) and ORTEP-3 for graphical representation .

- Key Interactions : Weak C–H···O hydrogen bonds stabilize the lattice, influencing solubility and crystallinity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- -NMR : Aromatic protons appear as doublets (δ 7.71–6.87 ppm), with the methoxy group at δ 3.77 ppm .

- FTIR : Stretching vibrations at 1720 cm (lactone C=O) and 1250 cm (C–O–C) confirm the core structure .

- HRMS : ESI-TOF analysis validates the molecular ion peak at 253.08 [M+H] .

Advanced Research Questions

Q. How can synthetic methods be optimized to address low yields in derivatives of this compound?

- Methodological Answer :

- High-Throughput Screening : Test solvent polarity (e.g., DMSO vs. THF) and catalyst loading (e.g., 5–10 mol% AgOTf) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 7 hours to 30 minutes) while maintaining yields >80% .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., dimerization) and adjust stoichiometry or temperature .

Q. How do structural modifications (e.g., substituent effects) influence the fluorescence or biological activity of this compound?

- Methodological Answer :

- Fluorescence Studies : Introduce electron-donating groups (e.g., –OCH) at the 4-position to enhance quantum yield. Compare emission spectra (λ 450–500 nm) in polar solvents .

- Biological Assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC assays. Correlate activity with logP values (hydrophobicity) and substituent electronegativity .

Q. What computational approaches reconcile discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Thermal Analysis : Use differential scanning calorimetry (DSC) to verify melting points (122–129°C). Polymorphism or hydration may explain variations .

- DFT Calculations : Compare experimental -NMR shifts with computed (GIAO) values at the B3LYP/6-311+G(d,p) level to validate assignments .

Q. How can crystallographic data resolve ambiguities in molecular conformation for derivatives of this compound?

- Methodological Answer :

- Twinning Analysis : For poorly diffracting crystals, use SHELXD to deconvolute twinned datasets and refine occupancy ratios .

- Hirshfeld Surfaces : Map intermolecular interactions (e.g., π–π stacking, van der Waals contacts) to explain packing anomalies .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity results for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.